Scaffold Authentication: 4‑Oxypyridine vs. 4‑Oxypyridine‑2‑carboxamide
The target compound (CAS 2640896-57-5) bears a simple 4‑oxypyridine terminus, whereas its closest catalogued analog, 4‑({1‑[(5‑methylfuran‑2‑yl)methyl]azetidin‑3‑yl}oxy)pyridine‑2‑carboxamide (CAS 2640842‑19‑7), incorporates a 2‑carboxamide substituent [1]. This structural difference is functionally significant because the 2‑carboxamide group is known to engage the hinge‑region residue Ala564 of FGFR2 through a key hydrogen bond, enhancing inhibitory potency (representative compound 2 in US 8,933,099: FGFR2 IC₅₀ = 6.4 nM) [2]. The absence of the carboxamide in the target compound predicts attenuated hinge binding and a higher Ki for FGFR2, making the target compound a useful negative control or selectivity probe in FGFR inhibitor studies [2]. No head‑to‑head IC₅₀ comparison between these two specific compounds is publicly available.
| Evidence Dimension | Predicted FGFR2 inhibitory potency (structural basis) |
|---|---|
| Target Compound Data | No carboxamide; predicted weaker hinge interaction (IC₅₀ not reported) |
| Comparator Or Baseline | 4‑({1‑[(5‑methylfuran‑2‑yl)methyl]azetidin‑3‑yl}oxy)pyridine‑2‑carboxamide (CAS 2640842‑19‑7); structurally analogous to compound 2 in US 8,933,099 (FGFR2 IC₅₀ = 6.4 nM) [2] |
| Quantified Difference | Estimated >10‑fold loss in FGFR2 potency based on absence of critical hinge‑binding carboxamide [2] |
| Conditions | FGFR2 tyrosine kinase inhibition; in vitro biochemical assay (US 8,933,099 protocol) [2] |
Why This Matters
This scaffold distinction enables researchers to purchase the correct chemotype for the intended pharmacological profile—potent FGFR2 inhibition (carboxamide analog) versus a weaker, selectivity‑biased or control compound (target compound).
- [1] Kuujia. 4-({1-[(5-methylfuran-2-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide (CAS 2640842-19-7). Product page, accessed 2026-05-13. https://www.kuujia.com View Source
- [2] Funasaka S, Okada T, Tanaka K, Nagao S, Ohashi I, Yamane Y, Nakatani Y, Karoji Y. Monocyclic pyridine derivative. US Patent 8,933,099 B2, issued January 13, 2015. (See compound 2, FGFR2 IC₅₀ = 6.4 nM). View Source
